molecular formula C20H17NO B386749 N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE

N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE

Cat. No.: B386749
M. Wt: 287.4g/mol
InChI Key: NBWLELSZMLXHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is an organic compound that belongs to the class of cyclopropane carboxamides It features a cyclopropane ring attached to a carboxamide group, with a 2-naphthyl and a phenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method is the reaction of 2-naphthylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride under anhydrous conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine share the naphthyl group but differ in their functional groups.

    Cyclopropane carboxamides: Compounds like 2-phenylcyclopropanecarboxamide share the cyclopropane carboxamide structure but lack the naphthyl group.

Uniqueness

N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the combination of the naphthyl and phenyl groups attached to the cyclopropane carboxamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4g/mol

IUPAC Name

N-naphthalen-2-yl-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H17NO/c22-20(19-13-18(19)15-7-2-1-3-8-15)21-17-11-10-14-6-4-5-9-16(14)12-17/h1-12,18-19H,13H2,(H,21,22)

InChI Key

NBWLELSZMLXHLO-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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